molecular formula C4H7NO2 B1368128 Morpholin-2-one CAS No. 4441-15-0

Morpholin-2-one

Cat. No.: B1368128
CAS No.: 4441-15-0
M. Wt: 101.1 g/mol
InChI Key: ZQHJAAMMKABEBS-UHFFFAOYSA-N
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Description

Morpholin-2-one is a colorless to light yellow solid . It is soluble in water and many organic solvents, such as alcohols and ether solvents . It is used as a chemical reagent .


Synthesis Analysis

This compound can be synthesized through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . This process provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .


Molecular Structure Analysis

This compound has a molecular formula of CHNO. Its average mass is 101.104 Da and its mono-isotopic mass is 101.047676 Da . It contains a total of 14 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. For instance, it can be functionalized regioselectively in an easy, atom-efficient, and environmentally friendly manner . A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides has been developed .


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow solid that is soluble in water and many organic solvents .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Activity

Morpholin-2-one, as a derivative of morpholine, plays a significant role in medicinal chemistry due to its advantageous properties. Morpholine derivatives exhibit a wide range of biological activities and are integral components of pharmacophores for certain enzyme inhibitors and receptors. They have been used in in vivo studies to increase potency and provide compounds with desirable drug-like properties and improved pharmacokinetics (Kourounakis, Xanthopoulos, & Tzara, 2020).

Structural Optimization in Drug Development

Morpholine acetal derivatives have been explored for their potential as long-acting human neurokinin-1 (hNK-1) receptor antagonists. These derivatives demonstrate potent receptor blocking activities and are considered for clinical treatment of various disorders, showcasing morpholine's role in enhancing the efficacy of pharmacological agents (Hale et al., 1998).

Synthetic Strategies in Drug Discovery

The synthesis of morpholines is vital in drug discovery due to their biological and pharmacological importance. Recent advancements in synthetic methodologies have made morpholines easily accessible for bioactive molecule libraries, further emphasizing their significance in medicinal chemistry (Tzara, Xanthopoulos, & Kourounakis, 2020).

Targeted Therapeutic Applications

This compound derivatives have been identified as potent and selective T-type Ca2+ channel blockers, showcasing their potential in targeted therapeutic applications (Ku et al., 2006).

Role in Modulating Pharmacokinetic Properties

Morpholine is a privileged pharmacophore in medicinal chemistry. Its ability to enhance molecular potency and modulate pharmacokinetic properties has led to the development of various therapeutically active compounds, highlighting its versatility in drug design (Kumari & Singh, 2020).

Safety and Hazards

Morpholin-2-one is considered hazardous. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility, and is toxic in contact with skin or if inhaled .

Future Directions

Morpholin-2-one and its derivatives have potential applications in the pharmaceutical industry. For instance, they can be used as building blocks for peptide synthesis . They are also potentially biologically active and may be suitable substrates for functionalized polymers .

Biochemical Analysis

Biochemical Properties

Morpholin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of biologically active compounds such as serine protease inhibitors and antiemetic drugs . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific kinases and transcription factors, leading to altered gene expression patterns. This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may influence cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. This compound can be actively transported across cell membranes, influencing its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

morpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJAAMMKABEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601224
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-15-0
Record name 2-Morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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